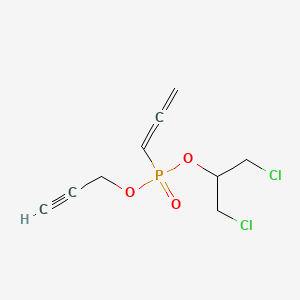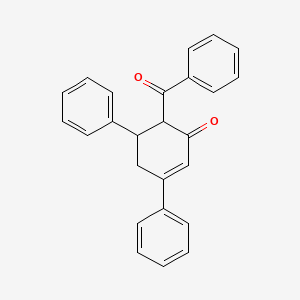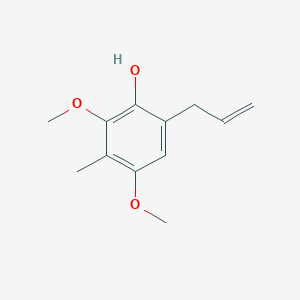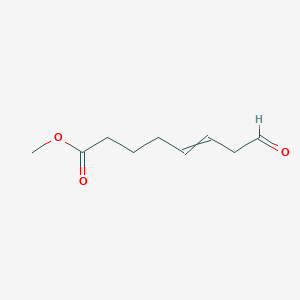
Phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester is an organophosphorus compound. This compound is characterized by the presence of a phosphonic acid group, which is bonded to a 1,2-propadienyl group, a 2-chloro-1-(chloromethyl)ethyl group, and a 2-propynyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester typically involves the Michaelis–Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For example, trimethylphosphite can be converted to dimethyl methylphosphonate using methyl iodide as a catalyst . The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale Michaelis–Arbuzov reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The resulting esters can be further purified using techniques such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonic esters. These products can be further utilized in different chemical and industrial applications.
Applications De Recherche Scientifique
Phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester involves its interaction with various molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis. The ester groups can undergo hydrolysis to release the corresponding alcohols and phosphonic acid, which can then participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester can be compared with other similar compounds such as:
Dimethyl methylphosphonate: A simpler phosphonate ester used in similar applications.
Diethyl phosphite: Another organophosphorus compound with different reactivity and applications.
Phosphorous acid: A related compound with different functional groups and chemical properties.
Propriétés
Numéro CAS |
83656-27-3 |
|---|---|
Formule moléculaire |
C9H11Cl2O3P |
Poids moléculaire |
269.06 g/mol |
InChI |
InChI=1S/C9H11Cl2O3P/c1-3-5-13-15(12,6-4-2)14-9(7-10)8-11/h1,6,9H,2,5,7-8H2 |
Clé InChI |
ZOWHDSWYGHQUPD-UHFFFAOYSA-N |
SMILES canonique |
C=C=CP(=O)(OCC#C)OC(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol](/img/structure/B14411432.png)

![N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B14411444.png)




![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)

![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)

![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)
